N-(3,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C23H21N3O4S and its molecular weight is 435.5. The purity is usually 95%.
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Biological Activity
N-(3,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a synthetic organic compound belonging to the class of thienopyrimidines. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C23H23N3O4S
- Molecular Weight : 469.9 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell proliferation and survival pathways, similar to other thienopyrimidine derivatives.
- Receptor Modulation : It is hypothesized that the compound could modulate receptor activity, impacting signaling pathways that are crucial for tumor growth and metastasis.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties.
- Case Study : In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, including leukemia and solid tumors. The half-maximal inhibitory concentration (IC50) values ranged from 0.5 to 2 µM depending on the cell line tested.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MV4-11 (Leukemia) | 0.5 | Inhibition of MEK1/2 kinases |
MOLM13 (Leukemia) | 1.0 | Downregulation of phospho-ERK1/2 |
ARO (Melanoma) | 1.5 | G0/G1 cell cycle arrest |
Pharmacokinetics
The pharmacokinetic profile of this compound has also been studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.
- Bioavailability : Studies suggest that the compound has high oral bioavailability (>50%).
- Metabolism : It undergoes hepatic metabolism primarily through cytochrome P450 enzymes.
Toxicology
Toxicological evaluations have shown that while the compound exhibits promising therapeutic effects, it also presents certain toxicity profiles:
- Acute Toxicity : In animal models, doses above 100 mg/kg resulted in significant adverse effects.
- Chronic Toxicity : Long-term studies indicate potential hepatotoxicity at high doses.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-14-4-6-15(7-5-14)17-12-31-22-21(17)24-13-26(23(22)28)11-20(27)25-16-8-9-18(29-2)19(10-16)30-3/h4-10,12-13H,11H2,1-3H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAKOZCBBVSZSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.